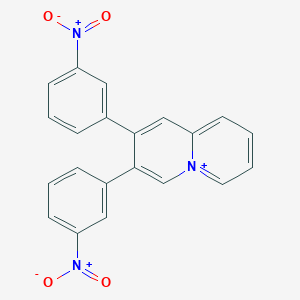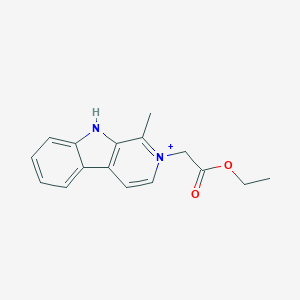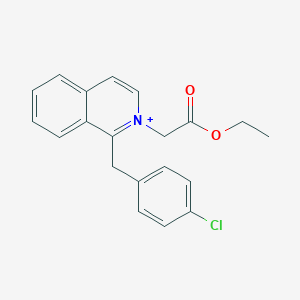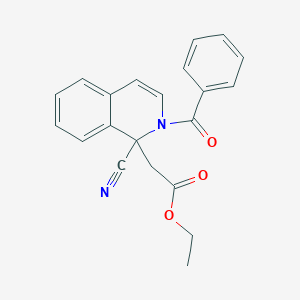![molecular formula C19H16N4O4 B280600 Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280600.png)
Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, also known as MMDB, is a chemical compound that has been studied for its potential use in scientific research. MMDB has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is not yet fully understood. However, it is thought to interact with DNA and inhibit the activity of certain enzymes, leading to its anti-cancer and enzyme-inhibiting properties.
Biochemical and physiological effects:
Studies have shown that Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can induce DNA damage and inhibit the growth of cancer cells in vitro. It has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase. Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has also been shown to have antioxidant properties, which may contribute to its potential use in scientific research.
実験室実験の利点と制限
One advantage of using Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate in scientific research is its potential as a fluorescent probe for detecting DNA damage. Additionally, its anti-cancer and enzyme-inhibiting properties make it a promising candidate for further investigation. However, the exact mechanism of action of Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is not yet fully understood, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate. One area of interest is its potential use in enzyme assays, as it has been found to inhibit the activity of certain enzymes. Additionally, further investigation into its anti-cancer properties may lead to the development of new cancer treatments. Finally, research on the exact mechanism of action of Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate may provide further insights into its potential uses in scientific research.
合成法
The synthesis of Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves the reaction of 2-nitrobenzaldehyde with guanidine hydrochloride, followed by the addition of methyl acetoacetate and ammonium acetate. The resulting product is then treated with sodium hydroxide to yield Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate.
科学的研究の応用
Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been studied for its potential use as a fluorescent probe for detecting DNA damage. It has also been investigated for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been studied for its ability to inhibit the activity of certain enzymes, making it a potential candidate for use in enzyme assays.
特性
分子式 |
C19H16N4O4 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C19H16N4O4/c1-11-16(18(24)27-2)17(12-7-3-5-9-14(12)23(25)26)22-15-10-6-4-8-13(15)21-19(22)20-11/h3-10,17H,1-2H3,(H,20,21) |
InChIキー |
LBIBHYMSQZGLBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)OC |
正規SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)

![3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280533.png)
![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
![3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280537.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)